3-Methyl-1-(2-pyridinyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine
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Overview
Description
3-Methyl-1-(2-pyridinyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo-pyrimidine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-pyridinyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine typically involves the condensation of appropriate pyridine and pyrazole derivatives. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that rearranges heterocyclic compounds through ring opening and closure . The reaction conditions often include the use of bases or acids as catalysts, and the process can be accelerated by heat or light .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-pyridinyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Methyl-1-(2-pyridinyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-pyridinyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-amine: This compound has a similar core structure and is also studied for its biological activities.
Trifluoromethylpyridines: These compounds share the pyridine moiety and are used in various applications, including agrochemicals and pharmaceuticals.
Uniqueness
3-Methyl-1-(2-pyridinyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both pyridine and pyrazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
76982-40-6 |
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Molecular Formula |
C11H10N6 |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
3-methyl-1-pyridin-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H10N6/c1-7-9-10(12)14-6-15-11(9)17(16-7)8-4-2-3-5-13-8/h2-6H,1H3,(H2,12,14,15) |
InChI Key |
JYKWCVYAMNCBPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC=NC(=C12)N)C3=CC=CC=N3 |
Origin of Product |
United States |
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